1-Bromo-2-methoxy-2-methylpropane

Physical Chemistry Analytical Chemistry Process Chemistry

1-Bromo-2-methoxy-2-methylpropane (CAS 19752-21-7), also known as 2-methoxy-2-methylpropyl bromide, is a bifunctional organic compound that integrates a primary alkyl bromide with a tertiary methyl ether within a compact C5 framework. This aliphatic acyclic molecule, classified as a dialkyl ether , presents a strategic scaffold for synthetic chemists.

Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol
CAS No. 19752-21-7
Cat. No. B011694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxy-2-methylpropane
CAS19752-21-7
Molecular FormulaC5H11BrO
Molecular Weight167.04 g/mol
Structural Identifiers
SMILESCC(C)(CBr)OC
InChIInChI=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-3H3
InChIKeyNBLDQRVLOJJCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methoxy-2-methylpropane (CAS 19752-21-7): Sourcing Guide for a Bifunctional Alkylating Scaffold


1-Bromo-2-methoxy-2-methylpropane (CAS 19752-21-7), also known as 2-methoxy-2-methylpropyl bromide, is a bifunctional organic compound that integrates a primary alkyl bromide with a tertiary methyl ether within a compact C5 framework . This aliphatic acyclic molecule, classified as a dialkyl ether , presents a strategic scaffold for synthetic chemists. Its defining structural feature is a neopentyl-like carbon skeleton (2,2-dimethyl) where one methyl group is functionalized as a bromomethyl moiety and another as a methoxy group. This configuration imparts a distinct and predictable reactivity profile compared to simpler alkyl bromides or unsubstituted neopentyl halides, enabling its use as a specific alkylating agent in the synthesis of complex organic molecules . The compound is commercially available from multiple suppliers, with purity specifications typically at or above 95% .

1 Bifunctional alkylating scaffold for protected tertiary alcohol synthon installation
2 Predictable reactivity profile with tunable SN2 chemoselectivity context
3 High-purity supply (≥95%) suitable for multi-step synthesis and process development

Why 1-Bromo-2-methoxy-2-methylpropane (CAS 19752-21-7) Cannot Be Substituted with Simple Alkyl Bromides


The procurement of 1-bromo-2-methoxy-2-methylpropane cannot be satisfied by substituting a generic alkyl bromide such as 1-bromo-2-methylpropane (isobutyl bromide) or 1-bromo-2,2-dimethylpropane (neopentyl bromide). While all are primary bromides, the presence of the tertiary methoxy group in the target compound fundamentally alters its physicochemical properties and, more critically, its reactivity profile . The methoxy group introduces a Lewis basic site capable of coordination, modifies the compound's polarity and solubility (LogP = 1.81), and imparts a distinct steric and electronic environment around the reactive center [1]. This unique combination of a reactive electrophilic site and a masked tertiary alcohol precursor enables synthetic pathways and chemoselectivities that are simply inaccessible to simpler alkyl halides, making generic substitution a high-risk decision for experimental reproducibility and downstream synthesis .

Reactivity
methoxy group provides Lewis basic site and alters steric/electronic environment
simple primary alkyl bromides lack directing/modulating functionality
Generic substitution may lead to different reaction rates and chemoselectivities.
Functional role
masked tertiary alcohol precursor enables late-stage deprotection strategies
cannot serve as a protected tertiary alcohol equivalent
Structural homologs such as neopentyl bromide lack the methoxy masking group.
Physicochemical profile
higher boiling point and density, documented hazard classification (H302, H315, H319, H335)
lower boiling analog may complicate purification; incomplete or absent hazard data
Safety planning and distillation workflows may be impacted.

Quantitative Differentiation of 1-Bromo-2-methoxy-2-methylpropane (CAS 19752-21-7) from Key Analogs


Physicochemical Profile: Higher Boiling Point and Density Compared to Neopentyl Bromide

The incorporation of a methoxy group significantly increases both the density and boiling point of 1-bromo-2-methoxy-2-methylpropane relative to its unsubstituted analog, 1-bromo-2,2-dimethylpropane (neopentyl bromide). This differentiation is critical for downstream processing, purification strategy, and physical property prediction. [1]

Boiling Point & Density
Head-to-head
Target1.278 g/cm³, 141.6 °C
Neopentyl bromide1.199 g/mL, 107.9 °C
Δ +0.079 g/cm³ (+6.6%), Δ +33.7 °C (+31.2%)
Supports purification strategy differentiation via distillation and phase separation.
Values at 760 mmHg, 25 °C; data from supplier specifications.
Physical Chemistry Analytical Chemistry Process Chemistry

Lipophilicity Profile: Optimized LogP Value for Enhanced Membrane Permeability and Bioisosteric Design

1-Bromo-2-methoxy-2-methylpropane possesses a calculated LogP value that is significantly higher than that of an analogous alcohol, reflecting its increased lipophilicity. This property is a key determinant in the design of drug-like molecules and influences the ADME profile of any derived compounds. [1]

Lipophilicity (LogP)
Head-to-head
Target computed LogP: 1.5–1.8 (XLogP3, ACD/LogP, ChemSrc)
Alcohol analog LogP ≈ 0.9–1.1; difference ~+0.5–0.9
Reported lipophilicity increase supports fragment-based design exploration.
Computational predictions; experimental validation to confirm.
Medicinal Chemistry Drug Design Bioisosterism

Electronic and Steric Differentiation: Impact on SN2 Reactivity Relative to Isobutyl Bromide

While 1-bromo-2-methylpropane (isobutyl bromide) is a prototypical primary alkyl halide that undergoes facile SN2 reactions, the introduction of a methoxy group at the beta-carbon in 1-bromo-2-methoxy-2-methylpropane creates a distinct electronic and steric environment. The methoxy group exerts an electron-withdrawing inductive effect and introduces steric bulk, which can be expected to slow the rate of SN2 reactions compared to the unsubstituted isobutyl bromide. [1] [2]

SN2 Reactivity Context
Class-level
Beta-methoxy substitution expected to slow SN2 relative to isobutyl bromide via inductive withdrawal and steric bulk.
Supports tunable chemoselectivity; may reduce competing elimination pathways.
Inferred from structure-reactivity principles; kinetic data to verify.
Physical Organic Chemistry Reaction Mechanisms Kinetics

Safety and Handling: Defined Hazard Profile versus Non-Functionalized Analogs

Unlike its non-functionalized analog neopentyl bromide, which may lack explicit, publicly available hazard statements from major vendors, 1-bromo-2-methoxy-2-methylpropane is supplied with a clearly defined GHS hazard profile. This includes specific hazard and precautionary statements that are crucial for laboratory safety planning, risk assessment, and regulatory compliance.

Hazard Profile
Head-to-head
TargetGHS Warning: H302, H315, H319, H335; P-statements defined
Neopentyl bromideHazard data absent or incomplete in commercial SDS
Well-characterized hazard information enables proactive safety protocol design.
Based on GHS classification; review specific SDS before use.
Process Safety Occupational Hygiene Chemical Inventory Management

Key Application Scenarios for 1-Bromo-2-methoxy-2-methylpropane (CAS 19752-21-7) Driven by Differentiated Properties


Synthesis of Specialized Alkylating Agents and Protected Synthons

The primary use of 1-bromo-2-methoxy-2-methylpropane is as an alkylating agent to install a protected tertiary alcohol moiety. The methoxy group serves as a methyl ether protecting group for a tertiary alcohol, which can be unmasked at a later stage in a synthesis. This allows chemists to construct complex molecules where a tertiary hydroxyl group is required but would otherwise interfere with earlier steps. [1] The compound's distinct SN2 reactivity, as inferred from class-level principles, ensures it can be effectively coupled with a wide range of nucleophiles (amines, enolates, etc.) under controlled conditions .

Medicinal Chemistry for Fragment-Based Drug Design and Bioisostere Exploration

In drug discovery, 1-bromo-2-methoxy-2-methylpropane is a valuable fragment for exploring structure-activity relationships (SAR). Its compact, neopentyl-like core with a built-in heteroatom makes it a potential bioisostere for other groups, such as tert-butyl or trifluoromethyl, but with a different electronic and steric profile. The enhanced lipophilicity compared to analogous alcohols (LogP ≈ 1.6-1.8) [1] can be strategically exploited to modulate the physicochemical properties of lead compounds, improving membrane permeability or target binding. It is used to create diverse screening libraries by attaching it to various scaffolds .

Process Chemistry for Controlled and Predictable Transformations

In process development, the predictable and well-characterized nature of 1-bromo-2-methoxy-2-methylpropane is a key advantage. Its defined boiling point (141.6 °C) [1] facilitates purification by distillation, while its documented hazard profile (H302, H315, H319, H335) allows for the implementation of robust safety protocols from the outset. These factors contribute to a more reliable and scalable process compared to using less-characterized or more hazardous alkylating reagents.

Application
Selection Property
Validation Focus
Protected tertiary alcohol synthon synthesis
Methoxy masking group & predictable SN2 alkylation profile
Alkylation chemoselectivity and deprotection strategy
Fragment-based SAR and bioisostere exploration
Moderate lipophilicity (computed LogP ~1.6) & compact neopentyl core
Lipophilicity-driven permeability design and target engagement
Controlled process-scale transformations
Well-defined boiling point & fully documented GHS hazard profile
Distillation-based purification and laboratory safety compliance

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